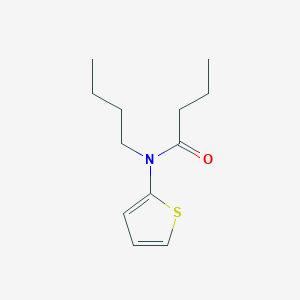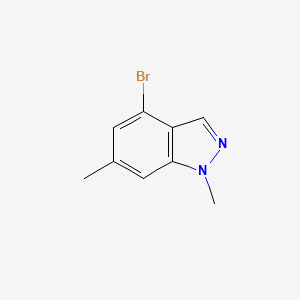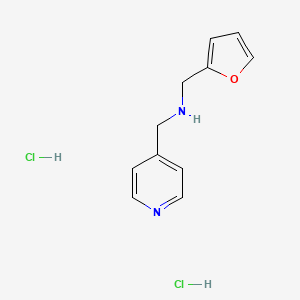
N-Butyl-N-(thiophen-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Butyl-N-(thiophen-2-yl)butanamide” is a chemical compound with the molecular formula C12H19NOS . It is used in various scientific experiments due to its unique physical and chemical properties.
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, often involves the splicing of a nitrogen-containing heterocycle natural molecule like nicotinic acid and a sulfur-containing heterocycle like thiophene . A similar compound, N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction .
Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, are synthesized through various reactions. Some of the significant synthetic methods to thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .
Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C12H19NOS and a molecular weight of 225.35 g/mol . More detailed physical and chemical properties are not available from the search results.
Mécanisme D'action
The mechanism of action of N-Butyl-N-(thiophen-2-yl)butanamide is not completely understood. However, it is believed that this compound binds to certain proteins and enzymes in the cell and alters their activity. This is thought to be the mechanism by which this compound has its biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as superoxide dismutase, which is involved in the breakdown of reactive oxygen species. This compound has also been found to reduce the production of pro-inflammatory cytokines, which are involved in inflammation. In addition, this compound has been found to have antioxidant and anti-apoptotic effects, which may be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-Butyl-N-(thiophen-2-yl)butanamide in laboratory experiments is that it is relatively easy to synthesize and can be stored for extended periods of time. In addition, it is relatively non-toxic and has few side effects. However, it is important to note that this compound is not a panacea and its effects may vary depending on the concentration and type of cells used in the experiment.
Orientations Futures
There are a number of potential future directions for further research on N-Butyl-N-(thiophen-2-yl)butanamide. For example, further research could be conducted to investigate the effects of this compound on different types of cells and to explore the potential therapeutic applications of this compound. In addition, further research could be conducted to explore the mechanism of action of this compound and to develop more efficient synthesis methods. Finally, further research could be conducted to investigate the potential toxic effects of this compound and to determine the optimal dosage for laboratory experiments.
Méthodes De Synthèse
N-Butyl-N-(thiophen-2-yl)butanamide can be synthesized via a reaction between thiophene-2-carbaldehyde and butanamide. The reaction is achieved by heating the two reactants in a solvent such as ethanol or methanol, and the resulting product is this compound. The reaction is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-Butyl-N-(thiophen-2-yl)butanamide has been found to have a number of potential applications in scientific research. For example, it has been used to study the effects of oxidative stress on cells and to investigate the role of reactive oxygen species in cell death. It has also been used to study the effects of certain drugs on cells and to investigate the mechanism of action of certain drugs.
Propriétés
IUPAC Name |
N-butyl-N-thiophen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-3-5-9-13(11(14)7-4-2)12-8-6-10-15-12/h6,8,10H,3-5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZASOHQBVLBBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CS1)C(=O)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95%](/img/structure/B6350703.png)
amine dihydrochloride](/img/structure/B6350705.png)

![[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350710.png)
![[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B6350718.png)
![1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350719.png)
![[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350728.png)
amine dihydrochloride; 95%](/img/structure/B6350741.png)
![4-(2,5-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350746.png)
![1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350748.png)
![4-(2,5-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350753.png)